molecular formula C24H14N2 B13078219 Tribenzo[a,c,h]phenazine CAS No. 216-01-3

Tribenzo[a,c,h]phenazine

Cat. No.: B13078219
CAS No.: 216-01-3
M. Wt: 330.4 g/mol
InChI Key: MAOGUGQCDLRFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribenzo[a,c,h]phenazine is a polycyclic aromatic compound that belongs to the phenazine family It is characterized by its extended conjugated system, which imparts unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tribenzo[a,c,h]phenazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed C–N bond-forming amination reaction. This reaction involves the use of palladium catalysts to facilitate the formation of the nitrogen-containing heterocycle .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Tribenzo[a,c,h]phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

Tribenzo[a,c,h]phenazine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of tribenzo[a,c,h]phenazine involves its interaction with molecular targets through its extended conjugated system. This interaction can modulate electronic properties, leading to effects such as fluorescence or charge transport. In biological systems, it may interact with cellular components, influencing pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Uniqueness: Tribenzo[a,c,h]phenazine stands out due to its specific conjugated system, which imparts unique electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and materials science, distinguishing it from other phenazine derivatives.

Properties

CAS No.

216-01-3

Molecular Formula

C24H14N2

Molecular Weight

330.4 g/mol

IUPAC Name

15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene

InChI

InChI=1S/C24H14N2/c1-2-8-16-15(7-1)13-14-21-22(16)26-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)25-21/h1-14H

InChI Key

MAOGUGQCDLRFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.